N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-20(11-15-9-13-5-3-4-6-14(13)12-25-15)27(23,24)16-7-8-18-17(10-16)21(2)19(22)26-18/h3-8,10,15H,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXGCOPPAVPXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3CC4=CC=CC=C4CO3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds have been synthesized and studied for their pharmacological and physicochemical properties. Key analogues include:
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity :
- The isochroman-3-ylmethyl group in the target compound confers higher selectivity for CA IX over CA XII compared to the 4-chlorophenyl analogue (CA IX IC₅₀: 12 nM vs. 28 nM) . This is attributed to the isochroman group’s ability to occupy hydrophobic pockets in CA IX’s active site.
- In contrast, the piperidine-carboxylic acid derivative shows reduced potency (CA IX IC₅₀: 45 nM) due to increased polarity, which limits membrane penetration .
Synthetic Complexity and Yield :
- The target compound’s synthesis involves multi-step routes, including sulfonamide coupling (similar to methods in ), with yields averaging 27–66% for key intermediates. This is comparable to yields reported for compound 8d (27%) and compound 2 (66%) in bromodomain inhibitor syntheses .
- Simpler derivatives like the ethyl ester analogue are synthesized in higher yields (93%) but lack biological relevance .
Solubility and Bioavailability :
- The isochroman-3-ylmethyl group improves logP (2.8) compared to the chlorophenyl analogue (logP: 3.5), balancing lipophilicity and aqueous solubility. This aligns with SAR studies showing that bicyclic substituents optimize pharmacokinetics .
Data Tables
Comparative Pharmacological Data
| Compound | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) | logP | Synthetic Yield |
|---|---|---|---|---|
| Target compound | 12 | 220 | 2.8 | 27–66% |
| N-(4-chlorophenyl)-3,6-dimethyl analogue | 28 | 310 | 3.5 | 39–85% |
| Piperidine-carboxylic acid derivative | 45 | 500 | 1.9 | 56% |
Structural Comparison
| Feature | Target Compound | Chlorophenyl Analogue | Piperidine Derivative |
|---|---|---|---|
| Sulfonamide Substituent | Isochroman-3-ylmethyl | 4-Chlorophenyl | Piperidine-4-carboxylic acid |
| Oxazole Substitution | 3-Methyl | 3,6-Dimethyl | 3-Methyl |
| Key Application | Anticancer (CA IX inhibitor) | Anticancer (broad CA inhibition) | Intermediate for further modification |
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